1-Amino-3-(4-nitrophenoxy)propan-2-ol

説明

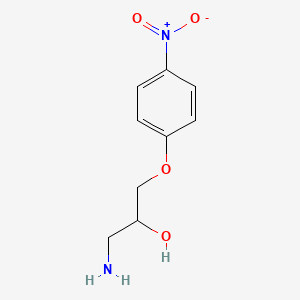

1-Amino-3-(4-nitrophenoxy)propan-2-ol is a secondary alcohol and amine derivative with a 4-nitrophenoxy substituent. The compound features a propan-2-ol backbone where the amino group (-NH₂) is at position 1, and the 4-nitrophenoxy group (-O-C₆H₄-NO₂) is at position 2.

Structure

2D Structure

特性

分子式 |

C9H12N2O4 |

|---|---|

分子量 |

212.20 g/mol |

IUPAC名 |

1-amino-3-(4-nitrophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H12N2O4/c10-5-8(12)6-15-9-3-1-7(2-4-9)11(13)14/h1-4,8,12H,5-6,10H2 |

InChIキー |

KPZYZMIPQWYOMC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(CN)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained as a crystalline solid with a high degree of purity .

化学反応の分析

Types of Reactions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated products.

科学的研究の応用

1-Amino-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Amino-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key analogs based on substituent variations, molecular weights, and functional group impacts:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (in the target compound) increases electrophilicity at the aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, methoxyethyl (electron-donating) groups (e.g., ) may stabilize the ring against electrophilic attacks.

- Solubility Trends : Halogenated derivatives (e.g., 4-Cl in ) are typically less water-soluble than nitro-substituted analogs. Methoxyethyl groups () may enhance solubility in alcohols or ethers.

- Steric Effects : Bulky substituents like 3-methyl in could hinder molecular packing, affecting melting points or crystallinity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-Amino-3-(4-nitrophenoxy)propan-2-ol, and how can purity be optimized?

- Methodology :

- Epoxide Aminolysis : React epichlorohydrin with 4-nitrophenol under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate, followed by nucleophilic substitution with ammonia to introduce the amino group .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .

- Critical Parameters : Temperature control (<60°C) prevents nitro group reduction; anhydrous conditions minimize side reactions .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR : Compare <sup>1</sup>H-NMR peaks to analogs (e.g., δ 6.8–8.2 ppm for aromatic protons, δ 3.5–4.5 ppm for methine/methylene groups adjacent to O/N) .

- FT-IR : Identify key functional groups: N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and nitro group (~1520 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 242.2) and fragmentation patterns .

Q. What are the key functional groups influencing reactivity in this compound?

- Functional Groups :

- Nitro Group : Electron-withdrawing nature directs electrophilic substitution reactions (e.g., nitration) to the meta position .

- Amino Group : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation) .

- Hydroxyl Group : Enables esterification or etherification under mild acidic/basic conditions .

Advanced Research Questions

Q. How does the nitro group impact regioselectivity in substitution reactions?

- Mechanistic Insight :

- The nitro group deactivates the aromatic ring, favoring electrophilic attacks at the para position relative to the phenoxy linkage. Computational studies (DFT) show reduced electron density at the ortho/para sites .

- Experimental Validation : React with bromine in acetic acid; UV-Vis and <sup>13</sup>C-NMR confirm bromination at the para position .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Conflicting IC₅₀ values for antiproliferative activity (e.g., 2 µM vs. 10 µM in different studies):

- Replication : Standardize assay conditions (cell line, incubation time, solvent controls) .

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can computational modeling predict interaction with biological targets?

- Methods :

- Docking Simulations : Use AutoDock Vina to model binding to β-adrenergic receptors (shared homology with structurally related amino alcohols) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to assess binding free energies .

Key Recommendations for Researchers

- Synthesis : Prioritize epoxide aminolysis for scalability; optimize solvent polarity to reduce by-products.

- Characterization : Combine NMR, FT-IR, and HRMS for unambiguous structural confirmation.

- Biological Studies : Pre-screen metabolites to avoid false-positive/negative results in activity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。